Physicochemical Property Differentiation: 2-(4-Cyano-2,6-dimethylphenyl)acetic acid vs. the Non-Cyano Analog
The introduction of the cyano group fundamentally alters the compound's physicochemical profile compared to its non-cyano analog, 2-(2,6-dimethylphenyl)acetic acid. While the latter lacks a polar heteroatom, the target compound's cyano moiety contributes to a higher Topological Polar Surface Area (TPSA) and a different LogP value, directly impacting membrane permeability and solubility. This is a critical differentiator for medicinal chemists designing compounds with favorable ADME properties [1].
| Evidence Dimension | Calculated Physicochemical Properties |
|---|---|
| Target Compound Data | Calculated XLogP3: 1.8; Topological Polar Surface Area (TPSA): 61.1 Ų (based on data for a closely related positional isomer) [1]. |
| Comparator Or Baseline | 2-(2,6-Dimethylphenyl)acetic acid (CAS 938-50-1). Calculated LogP: ~2.7 (estimated); TPSA: 37.3 Ų . |
| Quantified Difference | Target compound has a TPSA that is approximately 23.8 Ų higher and a LogP that is ~0.9 units lower, indicating greater polarity and reduced lipophilicity. |
| Conditions | In silico predictions; XLogP3 and TPSA calculations from vendor and database sources. |
Why This Matters
The altered lipophilicity and polarity profile directly informs lead optimization strategies, as it affects passive membrane permeability and aqueous solubility, key determinants of oral bioavailability.
- [1] Kuujia. (n.d.). Cas no 1807282-71-8 (3-Cyano-4,5-dimethylphenylacetic acid) [Computed Properties section]. XLogP3: 1.8; Topological Polar Surface Area: 61.1 Ų. View Source
